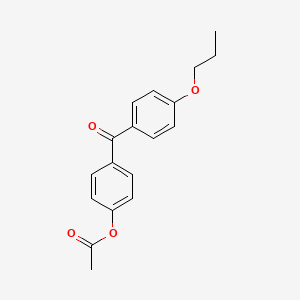

4-Acetoxy-4'-propoxybenzophenone

Description

4-Acetoxy-4'-propoxybenzophenone is a benzophenone derivative with the molecular formula C₁₈H₁₈O₄, featuring an acetoxy group (-OAc) at the para position of one phenyl ring and a propoxy group (-OPr) at the para position of the adjacent phenyl ring. This compound is structurally related to photoactive crosslinkers used in polymer chemistry, such as methacryloyloxy benzophenone (MABP), which is employed in UV-induced covalent bonding applications .

Properties

IUPAC Name |

[4-(4-propoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-12-21-16-8-4-14(5-9-16)18(20)15-6-10-17(11-7-15)22-13(2)19/h4-11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRAOSQANLZXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641719 | |

| Record name | 4-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-85-1 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-propoxybenzophenone typically involves the acetylation of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing dry 4-hydroxybenzophenone with acetic anhydride and a drop of concentrated sulfuric acid, followed by heating the mixture to about 50-60°C for 15 minutes. The product is then precipitated by adding water and purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of 4-Acetoxy-4’-propoxybenzophenone can be scaled up using similar reaction conditions but with larger quantities of reagents and optimized purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-propoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The acetoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzophenone derivatives .

Scientific Research Applications

4-Acetoxy-4’-propoxybenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a photostabilizer and in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in pharmaceutical synthesis.

Industry: It is used in the production of sunscreens and other UV-absorbing agents due to its ability to absorb ultraviolet light

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-propoxybenzophenone involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares 4-acetoxy-4'-propoxybenzophenone with three structurally related benzophenone derivatives:

Key Observations:

- Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent in 4-acetoxy-4'-chlorobenzophenone enhances thermal stability (boiling point: 409.7°C) compared to alkoxy-substituted analogs, likely due to its electron-withdrawing nature . Chain Length: The hexyloxy group in 4-acetoxy-4'-hexyloxybenzophenone increases molecular weight and lipophilicity, which may influence its applications in hydrophobic polymer matrices .

Stability and Reactivity

- 4-Acetoxy-4'-chlorobenzophenone: The chloro group confers resistance to hydrolysis, making it suitable for high-temperature applications. Safety data sheets (SDS) recommend stringent ventilation and non-sparking tools during handling .

- However, its discontinued status limits experimental validation .

Biological Activity

4-Acetoxy-4'-propoxybenzophenone (CAS Number: 890099-85-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of photoprotection and as a UV filter. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzophenones, which are known for their UV-absorbing properties. The structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 270.31 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

- Photoprotective Efficacy :

- Antioxidant Activity Assessment :

- Cellular Studies :

Comparison with Other Compounds

To contextualize the biological activity of this compound, a comparison with other common benzophenones is useful:

| Compound Name | UV Absorption | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Limited |

| Benzophenone-3 (Oxybenzone) | Very High | Moderate | Moderate |

| Benzophenone-4 | Moderate | Low | Limited |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the development of effective photoprotective agents. Future studies should aim to explore:

- The long-term effects of this compound on skin health.

- Its potential synergistic effects when combined with other antioxidants.

- Detailed mechanisms underlying its anti-inflammatory properties.

Continued exploration in these areas could enhance our understanding and utilization of this compound in cosmetic and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.